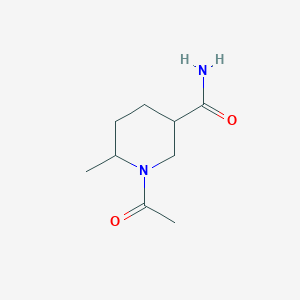
N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a nitrophenethyl group attached to the nitrogen atom of a benzylpiperidine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of piperidine with 2-nitrophenethyl bromide, followed by the introduction of a benzyl group through reductive amination. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, and automated systems can be used to monitor and control reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyl group can be removed through catalytic hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, strong bases like sodium hydride (NaH)
Major Products
The major products formed from these reactions include various substituted piperidines, amines, and benzyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrophenethyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitrophenethyl alcohol
- 2-Nitrobenzyl alcohol
- 2-Nitrophenol
Comparison
Compared to similar compounds, N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine is unique due to the presence of both a nitrophenethyl group and a benzylpiperidine structure. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form multiple types of interactions with molecular targets. These features make it a valuable compound for various research applications.
Propriétés
Numéro CAS |
874570-85-1 |
|---|---|
Formule moléculaire |
C20H25N3O2 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
1-benzyl-N-[2-(2-nitrophenyl)ethyl]piperidin-4-amine |
InChI |
InChI=1S/C20H25N3O2/c24-23(25)20-9-5-4-8-18(20)10-13-21-19-11-14-22(15-12-19)16-17-6-2-1-3-7-17/h1-9,19,21H,10-16H2 |
Clé InChI |
LTOLEFMMYMSLPR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NCCC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)



![tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)



![Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate](/img/structure/B13934179.png)

